5-Isothiazolyl methyl ketone thiosemicarbazone
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Overview
Description
5-Isothiazolyl methyl ketone thiosemicarbazone: is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiazolyl methyl ketone thiosemicarbazone typically involves the reaction of thiosemicarbazide with 5-isothiazolyl methyl ketone. This reaction is an addition-elimination process where the thiosemicarbazide reacts with the ketone to form the thiosemicarbazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Isothiazolyl methyl ketone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to the corresponding thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Isothiazolyl methyl ketone thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their catalytic and electronic properties .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It has been investigated for its potential to inhibit the growth of various pathogens .
Medicine: In medicinal chemistry, this compound has shown promise as an anticancer agent. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: The compound’s unique chemical properties make it useful in the development of sensors and other analytical tools. It has been used in the design of potentiometric sensors for detecting metal ions .
Mechanism of Action
The mechanism of action of 5-Isothiazolyl methyl ketone thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound also inhibits key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- Thiochromanone thiosemicarbazone
- Benzothiazepine thiosemicarbazone
- 1,1-Dioxo-thiochromanone thiosemicarbazone
Comparison: 5-Isothiazolyl methyl ketone thiosemicarbazone is unique due to its isothiazole ring, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to other thiosemicarbazones. For example, it has shown higher cytotoxicity against specific cancer cell lines compared to thiochromanone-based thiosemicarbazones .
Properties
CAS No. |
3683-60-1 |
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Molecular Formula |
C6H8N4S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
[(E)-1-(1,2-thiazol-5-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4(9-10-6(7)11)5-2-3-8-12-5/h2-3H,1H3,(H3,7,10,11)/b9-4+ |
InChI Key |
WGBBIYGJRACHBL-RUDMXATFSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=NS1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=NS1 |
Origin of Product |
United States |
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